molecular formula C35H64O4Si B11825007 (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid

(2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid

Cat. No.: B11825007
M. Wt: 577.0 g/mol
InChI Key: TXCAENHSJIKJGT-CEUYOYMZSA-N
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Description

(2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid is a complex organic compound that features multiple functional groups, including benzyloxy, tert-butyldimethylsilyl, and hexylhexadecanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the stereocenters. Common reagents used in the synthesis may include benzyl alcohol, tert-butyldimethylsilyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative, while reduction of the hexadecanoic acid moiety could produce a corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It could serve as a model compound for investigating the interactions between small molecules and biological macromolecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid may include other benzyloxy or tert-butyldimethylsilyl derivatives, as well as compounds with similar stereochemistry and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C35H64O4Si

Molecular Weight

577.0 g/mol

IUPAC Name

(2S,3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-2-hexyl-5-phenylmethoxyhexadecanoic acid

InChI

InChI=1S/C35H64O4Si/c1-8-10-12-14-15-16-17-18-22-26-31(38-29-30-24-20-19-21-25-30)28-33(39-40(6,7)35(3,4)5)32(34(36)37)27-23-13-11-9-2/h19-21,24-25,31-33H,8-18,22-23,26-29H2,1-7H3,(H,36,37)/t31-,32+,33+/m1/s1

InChI Key

TXCAENHSJIKJGT-CEUYOYMZSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O[Si](C)(C)C(C)(C)C)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O[Si](C)(C)C(C)(C)C)OCC1=CC=CC=C1

Origin of Product

United States

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